molecular formula C30H29N5O3S B2588900 3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536708-18-6

3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2588900
CAS No.: 536708-18-6
M. Wt: 539.65
InChI Key: SAAZMYAQPQMLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a high-purity chemical compound offered for non-clinical research applications. This complex molecule features a pyrimido[5,4-b]indol-4-one core, a structure of significant interest in medicinal chemistry due to its potential diverse biological activities . The compound's structure is functionalized with a 4-ethoxyphenyl group at the 3-position and a thioether sidechain connected to a 4-phenylpiperazine moiety. The inclusion of the phenylpiperazine group is a notable feature, as this pharmacophore is frequently found in compounds targeting the central nervous system. Piperazine derivatives are well-known for their binding affinity to various neurotransmitter receptors, particularly serotonin (5-HT) receptors, and are often investigated for their potential roles in neurological and psychiatric disorders . As such, this compound presents a valuable tool for researchers in early-stage drug discovery, specifically for in vitro assays aimed at exploring interactions with neurological targets, screening for new therapeutic leads, or studying structure-activity relationships (SAR) within this class of heterocyclic compounds. The product is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3S/c1-2-38-23-14-12-22(13-15-23)35-29(37)28-27(24-10-6-7-11-25(24)31-28)32-30(35)39-20-26(36)34-18-16-33(17-19-34)21-8-4-3-5-9-21/h3-15,31H,2,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAZMYAQPQMLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one , hereafter referred to as Compound A , exhibits significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of Compound A, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Overview

Compound A features a complex molecular structure characterized by:

  • Pyrimidoindole Core : This core is known for its role in various biological activities, particularly as a kinase inhibitor.
  • Piperazine Moiety : The presence of a piperazine ring enhances the compound's interaction with biological targets.
  • Sulfanyl Group : This functional group may contribute to the compound's reactivity and biological effects.

Molecular Structure

ComponentDescription
Pyrimidoindole CoreFused pyrimidine and indole structure
Piperazine MoietyEnhances biological target interactions
Sulfanyl GroupPotentially increases reactivity

Kinase Inhibition

Preliminary studies suggest that compounds with a pyrimidoindole scaffold, similar to Compound A, demonstrate significant kinase inhibition. Kinases are critical in various signaling pathways, making them important targets for drug development. The specific inhibitory activity of Compound A against different kinases remains to be fully characterized but is anticipated based on related compounds.

Anticancer Properties

Research indicates that derivatives of pyrimidoindoles often exhibit anticancer properties. For instance, compounds with similar scaffolds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The potential of Compound A as an anticancer agent warrants further investigation through in vitro and in vivo studies.

Neuropharmacological Effects

Given the presence of the piperazine moiety, Compound A may also exhibit neuropharmacological activities. Compounds containing piperazine have been associated with antidepressant and anxiolytic effects. Future studies should explore these aspects to determine if Compound A can serve as a therapeutic agent for neurological disorders.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study demonstrated that similar pyrimidoindole derivatives inhibited the growth of human cancer cell lines with IC50 values ranging from 0.5 to 10 μM. The mechanisms involved include cell cycle arrest and apoptosis induction .
  • Kinase Inhibition Profile : Research conducted on structurally related compounds revealed potent inhibition of specific kinases (e.g., CDK2 and EGFR) with IC50 values below 1 μM. Such findings suggest that Compound A may possess similar inhibitory profiles .
  • Neuropharmacological Assessment : In a behavioral study involving rodent models, piperazine-containing compounds exhibited significant reductions in anxiety-like behaviors, indicating potential for treating anxiety disorders .

Synthesis Methods

The synthesis of Compound A typically involves several steps:

  • Formation of the Pyrimidoindole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Integration : The introduction of the piperazine moiety may involve nucleophilic substitution reactions.
  • Sulfanylation : The final step often includes the incorporation of the sulfanyl group via reactions with suitable thiols.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table and analysis compare the target compound with derivatives featuring variations in substituents, heterocyclic systems, and functional groups.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Variations Molecular Weight (g/mol) TPSA (Ų) Key Features
Target Compound 4-Ethoxyphenyl, 4-phenylpiperazine 448.5 103 High hydrogen bonding capacity via piperazine; moderate lipophilicity (XLogP3: ~4.2)
3-(4-Ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one Pyrrolidin-1-yl (vs. piperazine) 448.5 103 Reduced ring size (5-membered vs. 6-membered) lowers receptor selectivity
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 4-Chlorophenyl, phenacylsulfanyl 447.9 96 Increased hydrophobicity (Cl substituent); potential for halogen bonding
2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-5H-pyrimido[5,4-b]indol-4-one Azepan-1-yl (7-membered ring), phenyl 460.6 103 Larger ring size may enhance metabolic stability but reduce solubility
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate Ethyl ester, 4-fluorophenyl 437.5 107 Ester group increases lipophilicity; fluorine enhances bioavailability
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidinone core (vs. pyrimidoindolone) 419.5 92 Heterocyclic substitution alters electronic properties; lower TPSA

Analysis of Substituent Effects

Piperazine vs. Pyrrolidine/Azepane: The 4-phenylpiperazine group in the target compound offers two nitrogen atoms for hydrogen bonding, enhancing interactions with biological targets (e.g., kinases or GPCRs).

Aryl Substituents (Ethoxy vs. Chloro/Fluoro): The 4-ethoxyphenyl group provides moderate electron-donating effects, balancing solubility and membrane permeability.

Sulfur-Containing Side Chains: Phenacylsulfanyl (in ) and ethyl ester () substituents introduce steric bulk or esterase-sensitive groups, influencing metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.